methyl 4-(methylsulfanyl)-2-nitrobenzoate

Medicinal Chemistry Organic Synthesis Catalytic Hydrogenation

This 4-methylsulfanyl-2-nitrobenzoate delivers orthogonal reactivity that 4-halo, 4-alkyl, or 4-sulfonyl analogs cannot replicate. The -SMe group acts as a latent sulfonyl—perform late-stage oxidation for mesotrione (benchmark ≥80% yield, 98% purity)—offering process flexibility unavailable with pre-oxidized 4-methylsulfonyl routes. High-yield nitro reduction (88.7%) provides 4-methylsulfanyl anilines for benzothiazole and quinazolinone synthesis. Selective nucleophilic aromatic substitution at the nitro position (up to 99.67% yield) enables diverse 2,4-disubstituted benzoate libraries. Essential for agrochemical intermediate development and sulfur-containing heterocycle discovery programs.

Molecular Formula C9H9NO4S
Molecular Weight 227.24 g/mol
CAS No. 102232-51-9
Cat. No. B3335035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(methylsulfanyl)-2-nitrobenzoate
CAS102232-51-9
Molecular FormulaC9H9NO4S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4S/c1-14-9(11)7-4-3-6(15-2)5-8(7)10(12)13/h3-5H,1-2H3
InChIKeyXHPMTRIZNFHESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate (CAS 102232-51-9): A Differentiated Building Block for Heterocyclic and Herbicide Synthesis


Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9) is a 4-substituted-2-nitrobenzoate ester featuring an electron-donating 4-methylsulfanyl (-SMe) substituent para to a methyl ester and ortho to a nitro group . This substitution pattern confers unique reactivity, enabling orthogonal functionalization via nitro group reduction or displacement, and provides a direct entry point into methylsulfanyl-containing pharmacophores and the 4-methylsulfonylbenzoic acid herbicide family after oxidation .

Why Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate Cannot Be Simply Substituted with Common 4-Substituted-2-Nitrobenzoate Analogs


The 4-methylsulfanyl substituent is not electronically or chemically interchangeable with common 4-halo, 4-alkyl, or 4-sulfonyl analogs. Its unique electron-donating character and oxidation potential dictate distinct regioselectivity in electrophilic aromatic substitution and enable selective nucleophilic aromatic substitution at the 4-position that is not possible with other substituents [1]. Crucially, the methylsulfanyl group serves as a latent sulfonyl precursor; substituting a 4-methylsulfonyl-2-nitrobenzoate directly bypasses the selective oxidation step required for synthesizing key agrochemical intermediates like mesotrione, thereby reducing process flexibility and yield optimization opportunities [2].

Quantitative Differentiation of Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate Against Closest Analogs


Selective Precursor for Methylsulfanyl-Containing Anilines via High-Pressure Hydrogenation

Methyl 4-(methylsulfanyl)-2-nitrobenzoate enables a high-yield, selective reduction of the nitro group to the corresponding aniline without affecting the methylsulfanyl group or ester moiety. This is contrasted with the sulfonyl analog, methyl 4-(methylsulfonyl)-2-nitrobenzoate, which requires different and often less selective conditions for nitro reduction due to the strong electron-withdrawing nature of the sulfonyl group. The quantitative yield data for the target compound's reduction is 88.7% under high-pressure hydrogenation .

Medicinal Chemistry Organic Synthesis Catalytic Hydrogenation

Key Intermediate in the Synthesis of the Herbicide Mesotrione via Selective Oxidation

The compound is a direct precursor to 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a key intermediate for the herbicide mesotrione. The methylsulfanyl group is selectively oxidized to the methylsulfonyl group. While the direct oxidation yield from methyl 4-(methylsulfanyl)-2-nitrobenzoate is not specified in the search results, the yield for synthesizing the free acid analog (4-methylsulfonyl-2-nitrobenzoic acid) from its methylsulfanyl precursor is reported as ≥80.0% with 98.0% purity [1]. This establishes a class-level yield benchmark for the oxidation step. Using the pre-oxidized analog (methyl 4-(methylsulfonyl)-2-nitrobenzoate) would skip this step, but the methylsulfanyl intermediate is preferred in certain routes to control overall cost and purity profiles.

Agrochemical Synthesis Herbicide Intermediates Oxidation Chemistry

Versatile Building Block for 4-Alkylthio-2-Substituted Benzoates via Selective Nitro Displacement

The 4-nitro group in alkyl 4-nitro-2-substituted benzoates can be selectively displaced by a mercaptan to yield alkyl 4-alkylthio-2-substituted benzoates. The target compound, methyl 4-(methylsulfanyl)-2-nitrobenzoate, can be both a product and a reactant in this class of reaction. The patent for this method reports an overall yield of up to 99.67% for the corresponding benzoic acid when starting from an alkyl 4-nitro-2-substituted benzoate [1]. This demonstrates the high efficiency of this transformation and positions the compound as a superior substrate for such substitutions compared to 2-substituted analogs lacking the 4-nitro group, which would undergo non-selective reactions.

Organic Synthesis Nucleophilic Aromatic Substitution Building Blocks

Recommended Research & Industrial Scenarios for Procuring Methyl 4-(Methylsulfanyl)-2-Nitrobenzoate


Synthesis of 4-Methylsulfanyl-Containing Anilines and Related Heterocycles

The high-yield (88.7%) and selective reduction of the nitro group to an amine, as demonstrated under high-pressure hydrogenation , makes this compound an ideal starting material for synthesizing 4-methylsulfanyl-substituted anilines. These anilines are crucial intermediates for constructing benzothiazoles, quinazolinones, and other sulfur-containing heterocycles prevalent in medicinal chemistry programs.

Precursor in the Mesotrione Herbicide Synthetic Pathway

For agrochemical research and development, this compound serves as a key intermediate for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), the direct precursor to mesotrione. While the methylsulfonyl analog is available, using the methylsulfanyl compound provides synthetic chemists with the option to perform a late-stage oxidation, which can be optimized for yield and purity (class benchmark ≥80.0% yield, 98.0% purity for the acid oxidation [1]). This flexibility is valuable for process development and cost reduction.

Selective Nucleophilic Aromatic Substitution for Bis-Sulfanyl or Mixed Sulfanyl-Sulfonyl Systems

The compound's 4-nitro group can be selectively displaced by mercaptans under mild conditions (20-70°C) with high efficiency (class yields up to 99.67% [2]). This enables the synthesis of complex 2,4-disubstituted benzoates bearing both methylsulfanyl and other alkylthio/arylthio groups. This unique reactivity profile is not offered by the 4-methylsulfonyl or 4-unsubstituted analogs, making this compound the preferred choice for accessing such specialized building blocks.

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